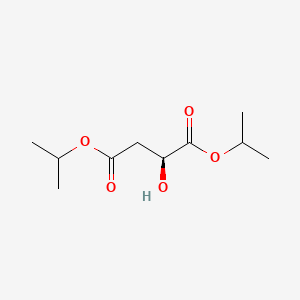

(-)-Diisopropyl-L-Malate

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis aims to create a surplus of one enantiomer of a product. Chiral building blocks, also known as the "chiral pool," are enantiomerically pure compounds derived from natural sources that are incorporated into a synthetic route. magtech.com.cn This approach is one of the most fundamental strategies for achieving enantioselectivity. magtech.com.cn The use of chiral building blocks is advantageous because the stereochemical information is already embedded in the starting material, which can guide the stereochemical outcome of subsequent reactions. chemimpex.com Chiral amines, for example, are widely used as resolving agents, building blocks, or chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com The development of efficient and selective methods for the synthesis of chiral building blocks is therefore a significant area of research. oup.comchemrxiv.org

Overview of (-)-Diisopropyl-L-Malate in Enantioselective Methodologies

This compound is a chiral diester of L-malic acid. alfa-industry.com Its specific stereochemistry and the steric bulk of the isopropyl groups make it a highly effective chiral auxiliary. smolecule.com A chiral auxiliary is a temporary functional group that is incorporated into a molecule to direct the stereochemical course of a reaction, and is subsequently removed. This compound has been successfully employed as a chiral auxiliary in various enantioselective transformations, including the dynamic kinetic resolution of α-bromo esters and the asymmetric synthesis of aminoflavones and dihydroquinoxalinones. kci.go.krkoreascience.kr Its utility extends to being a starting material for the synthesis of other valuable chiral compounds, such as enantiomerically pure α-hydroxylated lactone lignans. alfa-industry.com

The compound's versatility is further highlighted by its application as a cell-permeable probe to study the metabolism of L-malic acid. smolecule.com The isopropyl groups prevent enzymatic breakdown, allowing researchers to track its metabolic fate. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 83541-68-8 |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Colorless liquid |

| Density | 1.055 g/mL at 25 °C |

| Boiling Point | 237 °C |

| Refractive Index | n20/D 1.430 |

| Optical Rotation | [α]20/D -14 to -12° (neat) |

The data in this table is compiled from various chemical suppliers and databases. chemimpex.comalfa-industry.com

Research Applications of this compound

| Application Area | Specific Use | Reference |

| Asymmetric Synthesis | Chiral auxiliary for dynamic kinetic resolution of α-bromo esters | kci.go.krkoreascience.kr |

| Asymmetric Synthesis | Synthesis of aminoflavones and dihydroquinoxalinones | kci.go.krkoreascience.kr |

| Natural Product Synthesis | Starting material for enantiomerically pure α-hydroxylated lactone lignans | alfa-industry.com |

| Biochemical Research | Cell-permeable probe for studying L-malic acid metabolism | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHRFVONMVDGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462659 | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83541-68-8 | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diisopropyl L Malate and Its Enantiomers

Chemical Synthesis Approaches

The chemical synthesis of (-)-diisopropyl-L-malate can be broadly categorized into two main strategies: the transformation of readily available chiral precursors and the de novo creation of the chiral center through asymmetric catalysis. Each approach has distinct advantages and challenges in terms of efficiency, cost, and scalability.

Stereoselective Transformations from Chiral Precursors

Chiral pool synthesis leverages the natural abundance of enantiomerically pure molecules to serve as starting materials. For malic acid derivatives, L-tartaric acid and L-aspartic acid are prominent and cost-effective chiral precursors.

L-tartaric acid, a byproduct of the wine industry, is an inexpensive and abundant chiral starting material. While it possesses two chiral centers, its C2 symmetry allows for strategic manipulations to yield derivatives of malic acid. The synthesis of D-diisopropyl malate (B86768), the enantiomer of the target compound, from L-(+)-diisopropyl tartrate has been well-documented. A prominent method involves the reduction of L-(+)-diisopropyl tartrate.

One notable approach is the stereoselective transformation of L-tartaric acid. For instance, D-diisopropyl malate can be synthesized from L-(+)-diisopropyl tartrate. This transformation can be achieved through various reductive methods. Although this yields the D-enantiomer, the principles can be applied to illustrate the utility of tartaric acid in synthesizing chiral malate esters.

A summary of synthetic routes from tartrate precursors is presented below:

| Precursor | Reagents/Method | Product | Yield | Optical Purity |

| L-(+)-Diisopropyl tartrate | Samarium Iodide reduction | D-Diisopropyl malate | 99% | High |

| L-Diisopropyl tartrate | Cyclic sulfate (B86663) intermediate, catalytic hydrogenation | D-Diisopropyl malate | 50% (overall) | Substantially 100% |

This table showcases methods for synthesizing the D-enantiomer, illustrating the principle of using tartrate as a chiral precursor.

L-aspartic acid, a naturally occurring amino acid, serves as another valuable chiral precursor for the synthesis of L-malic acid and its esters. The key transformation involves the stereospecific conversion of the amino group at the C2 position into a hydroxyl group. This is classically achieved through a diazotization reaction.

The reaction of L-aspartic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt intermediate. This unstable intermediate readily loses nitrogen gas to form a carbocation, which is then captured by water to yield malic acid. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. While the diazotization of aliphatic primary amines can often lead to a mixture of substitution, elimination, and rearrangement products with varying degrees of racemization, specific conditions can favor retention of configuration. The neighboring carboxyl group can participate in the reaction, influencing the stereochemical course and leading to the formation of L-malic acid with a high degree of stereochemical integrity. Subsequent esterification with isopropanol (B130326) then yields this compound.

Catalytic Asymmetric Synthesis Pathways for Malate Derivatives

Catalytic asymmetric synthesis offers an elegant and efficient alternative to chiral pool synthesis, creating the desired stereocenter from achiral starting materials. A key strategy for synthesizing chiral malate derivatives is the asymmetric hydrogenation of dialkyl maleates or fumarates.

This approach utilizes transition metal catalysts, typically rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. These chiral catalysts create a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer of the product. The hydrogenation of a C=C double bond in a prochiral substrate like diethyl maleate (B1232345) introduces two new chiral centers. By selecting the appropriate catalyst and reaction conditions, the hydrogenation can be controlled to produce the desired (2S)-malate configuration with high enantioselectivity.

Several chiral phosphine ligands have been developed for rhodium-catalyzed asymmetric hydrogenation, which has become a powerful tool in the pharmaceutical industry for the synthesis of chiral drugs and their intermediates.

Esterification Techniques for Diisopropyl Malate Formation

The final step in many synthetic routes to this compound is the esterification of L-malic acid with isopropanol. This reaction involves the conversion of the two carboxylic acid groups of malic acid into isopropyl esters.

The Fischer-Speier esterification is the most direct and economically viable method for the industrial production of diisopropyl malate. This acid-catalyzed equilibrium reaction involves heating L-malic acid with an excess of isopropanol in the presence of a catalyst.

Traditional Catalytic Systems: Traditionally, strong mineral acids such as sulfuric acid have been used as catalysts for this esterification. While effective, these catalysts suffer from several drawbacks, including:

Corrosion: Strong acids are highly corrosive to reaction vessels and equipment.

Side Reactions: The harsh reaction conditions can lead to side reactions and product degradation.

Separation Difficulties: Neutralization of the acid catalyst is required, which complicates the purification process and generates waste.

Modern Catalytic Systems: To overcome the limitations of traditional catalysts, several modern catalytic systems have been developed. These include:

Solid Acids: Heterogeneous catalysts like ion-exchange resins and zeolites offer advantages in terms of catalyst separation and reusability. They can be easily filtered off from the reaction mixture, simplifying the work-up procedure.

Ionic Liquids: Ionic liquids have emerged as green and efficient catalysts for esterification reactions. They exhibit high catalytic activity and can be designed to be immiscible with the reaction products, allowing for easy separation and recycling. Their adjustable acidity and ability to absorb the water produced during the reaction can drive the equilibrium towards the product side, improving the yield.

A comparative overview of these catalytic systems is provided in the table below:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional | Sulfuric acid, p-Toluenesulfonic acid | Low cost, high activity | Corrosive, difficult to separate, waste generation |

| Modern | Ion-exchange resins, Zeolites | Easy separation, reusable, less corrosive | Lower activity than mineral acids, potential for catalyst deactivation |

| Modern | Ionic Liquids | High activity, easy separation and recycling, tunable properties, environmentally benign | High cost |

Application of Ionic Liquid Catalysis in Malate Esterification

The esterification of L-malic acid to produce esters like this compound can be effectively catalyzed by ionic liquids (ILs), which serve as a green alternative to traditional mineral acids. researchinschools.org Ionic liquids are salts that are liquid at low temperatures and possess favorable properties such as high thermal stability, low vapor pressure, and non-flammability. nih.gov In esterification reactions, Brønsted acidic ionic liquids can function as both the catalyst and the solvent, simplifying the process. researchinschools.org This dual role streamlines the production process and aligns with green chemistry principles. researchinschools.org

The use of acidic ionic liquids has been explored for various esterification reactions, demonstrating high catalytic potential. mdpi.com For instance, in a typical procedure, a carboxylic acid and an alcohol are refluxed with an ionic liquid, which acts as the catalyst. researchinschools.org The ester product is often immiscible with the ionic liquid, forming a separate phase that can be easily decanted. researchinschools.org This facilitates product separation and allows for the ionic liquid to be recovered and reused for multiple reaction cycles, promoting sustainability. researchinschools.org Research into novel functionalized acidic ionic liquids (FAILs) has shown excellent performance in catalytic synthesis, achieving high yields and selectivity. mdpi.com For example, a patent describes a method for preparing maleate esters by catalyzing maleic anhydride (B1165640) with an ionic liquid, achieving conversion rates of 90-99% and yields of 80-95%. google.com The simple separation of the product via distillation allows for the regeneration and recycling of the ionic liquid. google.com

Biocatalytic and Enzymatic Production Routes for Malate Precursors

Fumarase-Catalyzed Stereospecific Synthesis of L-Malate

The precursor to this compound, L-malic acid (L-malate), is efficiently produced through the biocatalytic hydration of fumarate (B1241708). This reaction is catalyzed by the enzyme fumarate hydratase, commonly known as fumarase (EC 4.2.1.2). mdpi.com Fumarase is a critical enzyme in the tricarboxylic acid (TCA) or Krebs cycle, where it catalyzes the reversible and stereospecific conversion of fumarate to L-malate. ebi.ac.ukresearchgate.netnih.gov The reaction involves the addition of a water molecule across the double bond of fumarate to form exclusively the L-enantiomer of malate. ebi.ac.ukqmul.ac.uk

The catalytic mechanism involves specific amino acid residues within the enzyme's active site. ebi.ac.uk For instance, in the direction of fumarate formation, a catalytic base, His188, activates a water molecule to abstract a proton from the C3 position of the malate substrate. ebi.ac.uk This is followed by the elimination of a hydroxyl group from the C2 position, assisted by an acidic residue, Ser318, resulting in the formation of fumarate. ebi.ac.uk Due to its high specificity and efficiency, the enzymatic route is preferred over chemical synthesis, which typically yields a racemic mixture of D- and L-malic acid. mdpi.com

Optimization of Biocatalytic Reaction Conditions and Conversion Efficiency

The efficiency of L-malate production via fumarase is highly dependent on optimizing reaction conditions such as pH, temperature, and substrate concentration. The optimal pH for fumarase activity is generally around neutral. Studies have shown the optimal pH for fumarase C from Synechocystis 6803 to be 7.5, while for a novel fumarase from marine microorganisms, it is 8.5. researchgate.net Similarly, the optimal temperature varies depending on the source of the enzyme; fumarase from thermophilic organisms like Thermus thermophilus can operate at temperatures as high as 85°C. researchgate.net Operating at elevated temperatures (typically 40°C to 60°C) can be advantageous to minimize the formation of succinic acid as a byproduct. mdpi.com

The reversible nature of the fumarate hydration reaction presents an equilibrium that can limit the final conversion to approximately 80% in a standard aqueous solution. mdpi.com To overcome this limitation and drive the reaction towards L-malate production, a reaction-separation coupled system can be employed. mdpi.com One effective strategy is using calcium fumarate as the substrate. The resulting product, calcium L-malate, has low solubility and precipitates out of the solution. mdpi.com This continuous removal of the product shifts the reaction equilibrium forward, significantly enhancing the conversion efficiency. mdpi.com By recycling the reaction supernatant in such a system, a conversion of 99.5% has been reported. mdpi.comresearchgate.net The addition of phosphate (B84403) has also been found to promote the dehydration of L-malate to fumarate, with an optimal concentration of 70 mM phosphate improving the reaction rate. rsc.org

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Synechocystis 6803 | 7.5 | 30 | researchgate.net |

| Streptomyces lividans TK54 | 8.0 | 50 | researchgate.net |

| Thermus thermophilus | 7.5 | 85 | researchgate.net |

| Marine Microorganisms (FumF) | 8.5 | N/A | researchgate.net |

| Cyanidioschyzon merolae | 7.5 | 52 | researchgate.net |

Enzyme Immobilization and Recycling Strategies in Biocatalytic Processes

Several techniques are employed for enzyme immobilization, including:

Adsorption: Based on weak interactions like van der Waals forces between the enzyme and a water-insoluble carrier. mdpi.comnih.gov

Covalent Bonding: Involves the formation of stable chemical bonds between the enzyme and a functionalized support. researchgate.netmdpi.comnih.gov

Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix, such as a hydrogel (e.g., polyacrylamide, konjac-κ-carrageenan) or entrapped within membranes. mdpi.commdpi.comnih.govnih.gov

A variety of materials have been used as supports, including synthetic polymers, polysulfone membranes, ceramic beads, and silanized nanoparticles. nih.govmdpi.comnih.gov For instance, fumarase from Thermus thermophilus immobilized within konjac-κ-carrageenan beads demonstrated high stability and could be reused for up to 20 cycles while retaining 78.1% of its initial activity. mdpi.comresearchgate.net Similarly, fumarase immobilized on silanized nanostructures showed significantly increased activity and better storage stability compared to the free enzyme, retaining 25% of its initial activity after 30 days, whereas the free enzyme retained only 10%. nih.gov While immobilization can sometimes lead to a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km) due to diffusion limits, the benefits of enhanced stability and reusability often outweigh these kinetic disadvantages. mdpi.comresearchgate.nettubitak.gov.tr

| Support Material | Immobilization Method | Key Findings | Reference |

|---|---|---|---|

| Konjac-κ-carrageenan beads | Entrapment | Reusable for up to 20 cycles with 78.1% relative activity retained. | mdpi.comresearchgate.net |

| Silanized nanostructures | Covalent Bonding | Immobilized enzyme retained 25% activity after 30 days vs. 10% for free enzyme. | nih.gov |

| Ceramic beads | Adsorption/Covalent Bonding | Dramatically enhanced thermostability; high substrate affinity (Km = 1.7 mM). | nih.gov |

| Poly(acrylamide) gel | Entrapment | Quantitative immobilization yields and constant catalytic activity for several days. | researchgate.net |

| Polysulfone membranes | Entrapment | Maintains high enzymatic activity over extended periods. | mdpi.com |

Applications of Diisopropyl L Malate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecular Architectures

As a chiral building block, (-)-diisopropyl-L-malate offers a C4 scaffold with multiple functionalizable points, allowing chemists to introduce specific stereocenters into a target molecule with a high degree of control. Its stereochemical integrity is crucial for the enantioselective synthesis of a wide range of bioactive compounds.

One of the notable applications of this compound is as a key starting material in the total synthesis of (-)-wikstromol. chemicalbook.com (-)-Wikstromol is a bioactive α-hydroxylated lactone lignan (B3055560) found in certain Asian medicinal plants. chemicalbook.com A concise and efficient synthesis route utilizes this compound, derived from natural malic acid, to construct the core structure of the natural product.

| Step | Description | Key Intermediate |

| 1 | Alkylation of a malic acid ester | Monobenzyl derivative |

| 2 | Conversion to a dioxolanone | α-Substituted dioxolanone |

| 3 | Second alkylation | Double benzylated dioxolanone |

| 4 | Transformation | Bis-O-benzyl-protected (-)-wikstromol |

| 5 | Deprotection | (-)-Wikstromol |

This interactive table summarizes the key stages in the total synthesis of (-)-Wikstromol starting from a malic acid derivative.

Derivatives of malic acid are instrumental in synthesizing precursors for significant pharmaceutical targets, such as inhibitors of neuronal nitric oxide synthase (nNOS). Selective nNOS inhibitors are investigated for their potential therapeutic applications in neurodegenerative diseases. alfa-industry.com While research often utilizes the (R)-(+)-enantiomer of diisopropyl malate (B86768) for certain routes, the principle demonstrates the utility of this C4 scaffold. For instance, diisopropyl (R)-(+)-malate is the starting material for a concise synthesis of a key chiral pyrrolidine (B122466) intermediate used in the development of nNOS inhibitors. The synthesis of these complex heterocyclic structures is critical as nNOS plays a key role in neurotransmission, and its overactivity can be implicated in various neurological conditions. researchgate.netintuibio.com

Beyond pharmaceuticals, this compound and related malic acid derivatives serve as important intermediates in the production of agrochemicals. The precise structure and enantiomeric purity of these building blocks are vital for the efficacy and selectivity of the final agricultural products. In the food and fragrance industry, malates are often used to prepare substances that impart apple-like flavors and aromas. This compound, being an ester of malic acid, is used as a raw material in the formulation of such spices and flavorings.

Utility as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After guiding the formation of the desired stereocenter, the auxiliary is removed. This compound has been effectively used for this purpose in various asymmetric syntheses.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture (a 50:50 mix of two enantiomers) into a single, enantiomerically pure product, theoretically achieving a 100% yield. This process involves the rapid racemization (interconversion) of the starting material enantiomers under conditions where one enantiomer reacts much faster than the other.

This compound has been employed as a chiral auxiliary in the DKR of α-bromo esters. In this process, the chiral malate derivative influences a nucleophilic substitution reaction. The presence of a bromide source can be used to racemize an α-bromo ester more rapidly than its corresponding acid, a rate difference that forms the basis of the DKR. This allows for the stereoselective synthesis of valuable chiral intermediates.

| Parameter | Description | Relevance in DKR of α-Bromo Esters |

| Process | Dynamic Kinetic Resolution (DKR) | Converts a racemic mixture into a single enantiomer with high theoretical yield. |

| Substrate | α-Bromo Esters | A class of compounds that can be resolved using this method. |

| Chiral Auxiliary | This compound | Directs the stereochemical outcome of the resolution reaction. |

| Key Condition | Rapid Racemization | Achieved using a bromide source, which interconverts the ester enantiomers faster than the acid product. |

| Outcome | Enantiomerically enriched product | Formation of a single stereoisomer of the desired compound. |

This interactive table outlines the key aspects of the Dynamic Kinetic Resolution of α-bromo esters where this compound can function as a chiral auxiliary.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. The asymmetric synthesis of these compounds is therefore of great importance. Chiral auxiliaries derived from malic acid are valuable in methodologies aimed at producing these structures enantioselectively. While the general utility of L-malate derivatives in asymmetric synthesis is established, specific documented examples detailing the use of this compound as a chiral auxiliary for the synthesis of aminoflavones or dihydroquinoxalinones are not prominent in the surveyed chemical literature. However, its established role in controlling stereoselection in other asymmetric transformations suggests its potential applicability in the synthesis of various chiral nitrogen-containing scaffolds.

Diastereoselective Alkylation and Intramolecular Cyclization Reactions (e.g., Frater-Seebach Diastereoselective Alkylation)

This compound serves as a valuable chiral building block in diastereoselective reactions, most notably in alkylation reactions of its corresponding enolate. The Frater-Seebach alkylation is a prominent example of a diastereoselective method for the α-alkylation of chiral β-hydroxy esters, such as dialkyl malates. wikipedia.org This reaction typically employs a strong, non-nucleophilic base, like lithium diisopropylamide (LDA), to generate a dianion. This intermediate then reacts with an alkyl halide. wikipedia.org

The mechanism involves the deprotonation of both the hydroxyl group and the α-carbon, leading to the formation of a lithium alkoxide-enolate. This chelated intermediate is rigid and sterically hindered, which directs the incoming electrophile to the less hindered face of the enolate. In the case of L-malate derivatives, this results in the formation of the anti diastereomer with high selectivity. The stereochemical outcome is dictated by the existing stereocenter of the malate backbone.

The general conditions for the Frater-Seebach diastereoselective alkylation are outlined in the table below.

Table 1: General Conditions for Frater-Seebach Diastereoselective Alkylation

| Parameter | Condition |

|---|---|

| Substrate | Chiral β-hydroxy ester (e.g., this compound) |

| Base | Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) |

| Solvent | Anhydrous tetrahydrofuran (B95107) (THF) |

| Temperature | Typically between -78 °C and 0 °C |

| Electrophile | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) |

Research has demonstrated the high diastereoselectivity of this reaction. For instance, the alkylation of the dianion of diethyl L-malate with various alkyl halides consistently yields the corresponding 2-alkyl-3-hydroxysuccinates with a significant preference for the (2S,3R) or anti configuration. While specific data for this compound is not extensively detailed in readily available literature, the principles are directly applicable, and similar high diastereoselectivities are expected. The diastereomeric ratio is influenced by the nature of the electrophile and the reaction conditions, but generally, excellent results are achieved.

Table 2: Representative Diastereoselectivity in the Alkylation of L-Malate Esters

| Electrophile (R-X) | Diastereomeric Ratio (anti:syn) |

|---|---|

| Methyl Iodide | >95:5 |

| Ethyl Iodide | >95:5 |

| Benzyl Bromide | >90:10 |

| Allyl Bromide | >90:10 |

While the Frater-Seebach alkylation is a well-established intermolecular reaction, the application of this compound derivatives in diastereoselective intramolecular cyclization reactions is less commonly reported. However, the principles of stereocontrol demonstrated in the intermolecular reactions can be extended to intramolecular processes. By tethering an electrophilic group to the malate backbone, it is conceivable that subsequent intramolecular cyclization would proceed with high diastereoselectivity, governed by the conformational constraints of the cyclic transition state and the directing influence of the resident stereocenter.

Stereoselective Control in Diversified Reaction Pathways

The chiral scaffold of this compound and its derivatives provides a powerful tool for controlling stereoselectivity in a variety of organic transformations beyond simple alkylations. By serving as a chiral auxiliary, it can direct the stereochemical course of reactions, leading to the formation of new stereocenters with high levels of diastereoselectivity and enantioselectivity.

Control of Diastereoselectivity in Electrophilic Substitutions

The enolate derived from this compound or its protected derivatives can be subjected to reactions with various electrophiles other than alkyl halides, such as aldehydes (in aldol (B89426) reactions) or sources of "electrophilic" halogens, selenium, or sulfur. The inherent chirality of the malate backbone effectively biases the approach of the electrophile, leading to a preferential formation of one diastereomer.

The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state, similar to that in the Frater-Seebach alkylation. The metal cation (typically lithium) coordinates to both the enolate oxygen and the hydroxyl or a protected hydroxyl group, creating a conformationally constrained ring system. This arrangement effectively shields one face of the enolate, forcing the electrophile to attack from the opposite, less sterically hindered face. The result is a high degree of diastereocontrol in the formation of the new stereocenter.

While specific examples detailing the electrophilic substitution of this compound enolates with a wide range of electrophiles are not extensively documented in publicly accessible research, the underlying principles of chiral induction are well-established for similar β-hydroxy ester systems.

Enantioselective Transformations Mediated by Diisopropyl-L-Malate Derivatives

Derivatives of this compound can be employed as chiral auxiliaries to induce enantioselectivity in a variety of chemical reactions. In this approach, the chiral malate derivative is temporarily incorporated into an achiral substrate. The subsequent reaction proceeds with high stereocontrol, directed by the chiral auxiliary. Finally, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule, and the auxiliary can often be recovered and reused.

For example, the ester groups of this compound can be modified to attach other functionalities, creating more complex chiral auxiliaries. These can be used in reactions such as:

Diels-Alder Reactions: An acrylate (B77674) derivative of a chiral malate can be used as a chiral dienophile. The bulky and stereochemically defined malate backbone directs the approach of the diene, leading to the formation of one enantiomer of the cycloadduct preferentially.

Conjugate Additions: Chiral malate derivatives can be used to control the stereochemistry of Michael additions. The chiral auxiliary can be attached to either the Michael acceptor or the nucleophile, directing the 1,4-addition to occur from a specific face.

Aldol Reactions: While the malate itself can undergo diastereoselective aldol reactions, its derivatives can also be used as chiral auxiliaries to control the absolute stereochemistry of aldol reactions between other substrates.

The effectiveness of a chiral auxiliary is typically measured by the enantiomeric excess (ee) of the product. High ee values indicate a high degree of enantioselectivity. Although detailed reports on the use of this compound itself as a chiral auxiliary in these specific contexts are not abundant, L-malic acid and its esters are recognized as versatile starting materials for the synthesis of various chiral ligands and auxiliaries.

Mechanistic Investigations and Computational Studies of Reactions Involving Diisopropyl L Malate

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The elucidation of reaction mechanisms for transformations involving chiral auxiliaries or ligands like (-)-Diisopropyl-L-Malate is crucial for understanding the origins of stereoselectivity and for the rational design of improved catalysts and synthetic methodologies.

To understand how this compound influences the stereochemical outcome of a reaction, researchers typically aim to identify and characterize key intermediates and transition states. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and structurally characterize transient species in the reaction mixture. In many asymmetric catalytic systems, the formation of a diastereomeric intermediate between the catalyst/chiral auxiliary and the substrate is a critical step. The relative stability and reactivity of these diastereomeric intermediates and the associated transition states leading to the final products determine the enantioselectivity of the reaction.

For instance, in metal-catalyzed reactions where a derivative of this compound might act as a chiral ligand, studies would focus on the geometry and electronic properties of the metal-ligand-substrate complex. The steric and electronic interactions within these complexes guide the substrate to approach the reactive center from a specific face, leading to the preferential formation of one enantiomer.

In a catalytic cycle, the enantiodetermining step is the point at which the stereochemistry of the product is set. Identifying this step is a primary goal of mechanistic investigations. Kinetic studies, including reaction rate analysis under varying concentrations of reactants and catalyst, can provide insights into the rate-determining and enantiodetermining steps. Isotope labeling studies are also a powerful tool to probe reaction mechanisms and pinpoint the bond-forming or bond-breaking events that control enantioselectivity.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine reaction mechanisms at a molecular level, offering details that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic and organometallic reactions. mdpi.comwiley-vch.deresearchgate.netmdpi.com For a reaction involving this compound, DFT calculations would be used to map out the potential energy surface of the reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. These calculations can also provide detailed geometric information about the transition states, revealing the key interactions that lead to stereoselectivity.

Table 1: Representative Data from DFT Calculations on a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Intermediate 1 | -5.2 | Formation of a key bond |

| Transition State 1 | +15.8 | Elongated bond being formed/broken |

| Intermediate 2 | -2.1 | Conformational change |

| Transition State 2 | +18.3 | Enantiodetermining transition state |

| Products | -12.5 | - |

This table is illustrative and does not represent actual data for a specific reaction of this compound.

When this compound is used as a ligand in organometallic catalysis, DFT calculations can be employed to assess the thermodynamic stability of various possible organometallic intermediates. Furthermore, the energy barriers for the elementary steps connecting these intermediates can be calculated. The enantiodetermining transition state is the highest energy barrier along the reaction coordinate that leads to the different stereoisomers. A significant difference in the energy barriers for the pathways leading to the (R) and (S) products is indicative of high enantioselectivity.

Computational studies can also shed light on phenomena such as chiral amplification, where a small initial enantiomeric excess of a chiral catalyst or auxiliary leads to a much larger enantiomeric excess in the product. These studies often involve modeling the aggregation of catalyst molecules and how these aggregates influence the reaction pathways. mdpi.com By understanding the underlying principles of stereoregulation at a molecular level, more effective and selective asymmetric transformations can be developed.

Integration of Diisopropyl L Malate in Materials Science and Polymer Chemistry

Chiral Ligand Design and Coordination Chemistry

The carboxyl and hydroxyl groups of malic acid and its esters, such as (-)-Diisopropyl-L-Malate, serve as effective coordination sites for metal ions. This capability allows for their use as chiral ligands in the construction of complex, three-dimensional structures with predetermined chirality.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands is a primary strategy for creating Chiral Metal-Organic Frameworks (CMOFs), which have applications in enantioselective separation, asymmetric catalysis, and chiral sensing.

Malate-derived ligands can be employed in the synthesis of CMOFs through several methods:

Direct Synthesis: Using a chiral malate (B86768) derivative as the primary organic linker to coordinate with metal centers during the initial framework assembly.

Post-Synthetic Modification (PSM): Introducing the chiral malate moiety onto a pre-existing, achiral MOF that has reactive sites. This method allows for the functionalization of robust, known frameworks. rsc.org

The design of these frameworks relies on the predictable coordination chemistry of the malate ligand with the chosen metal centers. The stereochemistry of the L-malate ligand directs the assembly of the framework, leading to a homochiral structure with specific pore environments and surface properties. The selection of the metal ion and the specific malate derivative influences the resulting topology and porosity of the MOF. rsc.orgrsc.org The inherent chirality established by the malate ligand is confirmed through techniques such as circular dichroism (CD) spectroscopy. rsc.org

Table 1: Strategies for Incorporating Chirality in MOFs

| Method | Description | Example Ligands |

|---|---|---|

| Direct Synthesis with Chiral Ligands | Enantiopure ligands are used as the primary building blocks during the MOF self-assembly process. frontiersin.org | L-Malic acid derivatives, Amino acids (L-proline, L-tyrosine), Chiral phosphoric acids. rsc.orgfrontiersin.org |

| Post-Synthetic Modification (PSM) | An existing achiral MOF is functionalized by grafting chiral molecules onto its framework. rsc.org | L-proline, L-thioproline grafted onto MIL-101(Cr). rsc.org |

| Spontaneous Resolution from Achiral Components | Chiral MOFs crystallize from achiral starting materials through spontaneous symmetry breaking during crystal growth. frontiersin.org | MOFs forming helical structures from achiral linkers. frontiersin.org |

This table provides an overview of common strategies for creating chiral MOFs, a context in which malate-derived ligands can be utilized.

Chirality transfer is a phenomenon where the stereochemical information from a chiral molecule, such as a malate ligand, is imparted to an otherwise achiral structure. This is particularly evident in the chemistry of Polyoxometalates (POMs), which are large, anionic metal-oxygen clusters.

The key findings from this research include:

The hydrothermal synthesis of enantiomeric polyoxotungstates, such as (NH₄)₄(TMA)₄[Zr₄(μ₃-O)₂(l-mal)₂(B-α-HSiW₁₀O₃₇)₂], demonstrated the role of L-malate (l-mal) in inducing a specific chirality. acs.org

Circular dichroism (CD) spectra confirmed the presence of chirality in the final POM clusters, directly resulting from the coordinated malate ligands. acs.org

The resulting chiral POMs exhibited interesting physical properties, including second harmonic generation (SHG) response, indicating their potential for applications in nonlinear optics. acs.org

This process highlights a synergistic strategy where the chiral ligand not only induces chirality but also plays a role in directing the final structure of the inorganic complex. acs.org The transfer of chirality from organic ligands to metal centers is a growing area of interest for creating functional materials. rsc.org

Monomer Synthesis and Polymerization Chemistry

Derivatives of malic acid are important precursors for the synthesis of biodegradable and biocompatible polyesters. These polymers, part of the poly(hydroxyalkanoate) (PHA) family, are valued for their potential in biomedical applications. rsc.orgresearchgate.net

The most common route to producing high molecular weight poly(malic acid) derivatives is through the Ring-Opening Polymerization (ROP) of a corresponding cyclic monomer. Benzyl (B1604629) malolactonate (MLABe) is a key monomer synthesized from L-aspartic acid or L-malic acid, which can then be polymerized to form poly(benzyl β-malolactonate) (PMLABe). rsc.orgresearchgate.netresearchgate.net

The ROP of MLABe can be initiated by various catalytic systems:

Anionic ROP: Initiators like tetraethylammonium (B1195904) benzoate (B1203000) are used to produce well-defined polymers. nih.gov

Coordination-Insertion ROP: Metal-based catalysts, such as those involving neodymium or bismuth triflates, are effective for the controlled polymerization of racemic MLABe. rsc.org

Organocatalysis: Systems like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea combined with (−)-sparteine can catalyze the controlled ROP of malate-derived cyclic esters. acs.org

The resulting PMLABe is a hydrophobic polyester (B1180765) that can be subsequently deprotected (e.g., via hydrogenolysis) to yield the hydrophilic poly(β-malic acid) (PMLA). rsc.orgresearchgate.net This versatility allows for the creation of both hydrophobic and hydrophilic polymers from the same monomer feedstock.

Table 2: Initiating Systems for the ROP of Benzyl Malolactonate (MLABe)

| Polymerization Type | Initiator/Catalyst System | Key Features |

|---|---|---|

| Anionic ROP | Tetraethylammonium benzoate (C₆H₅COO⁻⁺NEt₄) nih.gov | Well-controlled polymerization leading to defined polymer structures. nih.gov |

| Coordination ROP | Neodymium(III) triflate (Nd(OTf)₃) / 1,3-propanediol (B51772) (PPD) rsc.org | Good activity and control over molar mass and dispersity (Đₑ < 1.35). rsc.org |

| Organocatalysis | 4-methoxypyridine (B45360) / neo-pentanol researchgate.net | Provides a good balance of activity and selectivity, avoiding side products. researchgate.net |

This table summarizes different catalytic approaches for the ring-opening polymerization of MLABe, a key derivative of malic acid.

The stereochemistry of the final polymer is a critical factor that influences its physical, mechanical, and degradation properties. bham.ac.ukresearchgate.net When polymerizing chiral monomers like L-malate derivatives, maintaining stereochemical integrity is often a primary goal.

However, racemization can occur under certain polymerization conditions, particularly at elevated temperatures or with specific catalysts. This leads to a polymer with a mix of stereocenters (atactic or syndiotactic), which can alter its properties compared to a purely isotactic polymer derived from an enantiopure monomer.

The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemistry:

Some catalytic systems for ROP are known to proceed with retention of the monomer's stereochemistry, leading to highly isotactic polymers.

In other cases, partial or complete racemization can occur at the chiral center during the polymerization process.

Controlling the tacticity of the polymer chain allows for the fine-tuning of material properties. For instance, stereoregular polymers often exhibit higher crystallinity and different thermal properties compared to their atactic counterparts. bham.ac.ukrsc.org

Understanding the kinetics and mechanism of the ROP of malate-derived lactones is essential for controlling the polymerization process and tailoring the properties of the resulting polymer. Kinetic studies typically involve monitoring the monomer conversion over time under various conditions (e.g., changing monomer, initiator, or catalyst concentrations). nih.govscielo.org.za

For many ROP reactions, the polymerization follows pseudo-first-order kinetics with respect to the monomer concentration. scielo.org.zafigshare.com The mechanism of polymerization depends on the catalyst used. For instance, coordination-insertion ROP, common with metal-based catalysts, involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, which propagates the polymer chain. researchgate.net

Mechanistic studies have highlighted several key aspects:

The ROP of racemic-benzyl β-malolactonate catalyzed by metal triflates proceeds efficiently under mild conditions (e.g., in bulk at 60 °C). rsc.org

The structure of the initiator, such as a diol or triol, can dictate the topology of the final polymer, allowing for the synthesis of linear or star-shaped polymers in a single step. rsc.org

Side reactions, such as transesterification, can occur, which may broaden the molecular weight distribution of the polymer. Kinetic models are often developed to account for these side reactions to accurately predict the final polymer characteristics. researchgate.net

These detailed studies provide the fundamental knowledge needed to design efficient and controlled polymerization processes for producing advanced polyester materials from malate derivatives.

Enzymatic and Biochemical Research Involving Malate Isomers and Derivatives

Role as a Substrate or Analogue in Metabolic Pathway Studies

Malate (B86768) derivatives are fundamental to elucidating complex metabolic networks. researchgate.netnih.gov They act as substrates or analogues that allow researchers to probe the function and regulation of specific enzymatic reactions within cellular metabolism. chemimpex.comnih.gov For instance, malate is a key intermediate in the citric acid cycle and plays a role in gluconeogenesis. wikipedia.org The study of how enzymes interact with malate and its structural analogues provides insight into these vital life processes. nih.govnih.gov

Isopropylmalate dehydrogenase (IPMDH) is a NAD+-dependent enzyme that catalyzes the oxidative decarboxylation of 3-isopropyl-L-malate (IPM), a derivative of L-malate. nih.govuib.no This reaction is a critical step in the biosynthesis of leucine (B10760876). nih.gov X-ray crystal structures of IPMDH from Arabidopsis thaliana (AtIPMDH2) have revealed detailed molecular architecture, including the active site where substrate and the cofactor NAD+ bind. nih.govnih.govsemanticscholar.org

Structural studies show that the enzyme undergoes significant conformational changes when ligands bind, and they provide a model for the catalytic process. nih.govnih.gov The binding of the substrate, isopropylmalate, and a required Mg2+ ion in the active site positions the molecule for the subsequent oxidation and decarboxylation steps. nih.gov The specificity of IPMDH for its substrate is a key area of investigation, as closely related enzymes have evolved to act on different malate derivatives. nih.gov

The evolution of metabolic pathways is elegantly illustrated by the dual roles of IPMDH-like enzymes in plants. nih.gov In primary metabolism, IPMDH is essential for the biosynthesis of the amino acid leucine, converting 3-isopropyl-L-malate to 4-methyl-2-oxovalerate. nih.govsemanticscholar.org

In plants of the order Brassicales, a specialized metabolic pathway evolved from leucine biosynthesis to produce aliphatic glucosinolates, which are sulfur-containing defense compounds. nih.govsemanticscholar.org This pathway involves a chain-elongation process that mimics the reactions in leucine synthesis. nih.gov An enzyme evolved from IPMDH, 3-(2′-methylthio)ethylmalate dehydrogenase, catalyzes a similar oxidative decarboxylation step but on a different malate derivative, 3-(2′-methylthio)ethylmalate. nih.govnih.gov Research has shown that the functional divergence and altered substrate specificity between the IPMDH enzymes used in leucine versus glucosinolate synthesis can be attributed to single amino acid substitutions within the active site. nih.govsemanticscholar.org This highlights how gene duplication and subtle mutations can lead to the evolution of new metabolic functions in organisms. semanticscholar.org

Enzyme Kinetic and Mechanistic Characterization

Characterizing the kinetics and chemical mechanisms of malate-utilizing enzymes is crucial for understanding their biological function. nih.govsquarespace.com Techniques such as steady-state kinetic assays, site-directed mutagenesis, and biophysical methods provide a comprehensive picture of how these enzymes work at a molecular level.

Steady-state kinetics are used to determine key enzymatic parameters like the Michaelis constant (Km) and the catalytic constant (kcat). researchgate.netbeilstein-journals.org For malate-utilizing enzymes, these assays typically measure the rate of NAD+ reduction to NADH as the malate derivative is oxidized. oup.com The kinetic mechanism for malate dehydrogenase, for example, is an ordered Bi-Bi reaction where NAD+ binds first, followed by L-malate, and products are released in a specific order. nih.gov

The activity of these enzymes is also highly dependent on pH. worthington-biochem.com A pH-rate profile, which is a plot of enzyme activity versus pH, can reveal the ionization states of critical amino acid residues in the active site. nih.govlibretexts.org For the NAD-malic enzyme, the pH optimum is around 6.7 to 7.0, and the loss of activity at different pH values can be attributed to the protonation or deprotonation of specific residues, such as histidine, which are essential for catalysis or substrate binding. nih.gov The shape of the pH profile provides clues about the roles of these residues in the chemical mechanism. nih.gov

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acids by replacing them with other residues. wikipedia.orgneb.com This method has been extensively applied to IPMDH to identify residues crucial for substrate binding, metal ion coordination, and catalysis. nih.govoup.com

For example, in Arabidopsis thaliana IPMDH2, mutating the aspartic acid residues (D264, D288, D292) that form the Mg2+-binding site dramatically reduced or completely eliminated enzyme activity. nih.gov Similarly, replacing the lysine (B10760008) at position 232 (K232M) rendered the enzyme inactive, supporting its role as a key catalytic residue. nih.govnih.gov In another study on IPMDH from Thermus thermophilus, replacing a tyrosine residue (Tyr36) with phenylalanine resulted in a significant decrease in the catalytic constant (kcat), demonstrating that residues distant from the active site can still have a profound influence on the enzyme's catalytic efficiency. oup.com

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| Wild Type | 2.5 ± 0.1 | 15 ± 2 | 0.17 |

| K232M | No activity | - | - |

| D264N | No activity | - | - |

| D288N | No activity | - | - |

| D292N | (1.6 ± 0.1) x 10⁻³ | 23 ± 5 | 7.0 x 10⁻⁵ |

| R174K | 0.8 ± 0.1 | 750 ± 150 | 0.001 |

| Enzyme | kcat (s⁻¹) | Km for 3-isopropylmalate (µM) | Km for NAD (µM) |

|---|---|---|---|

| Wild Type | 113 | 9.7 | 229 |

| Tyr36Phe Mutant | 6.7 | 15.2 | 364 |

Biophysical techniques like Isothermal Titration Calorimetry (ITC) provide direct measurements of the thermodynamic parameters of binding interactions. nih.govmalvernpanalytical.com ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the reaction. malvernpanalytical.comfrontiersin.org

In the study of malate-utilizing enzymes, ITC is a valuable tool for confirming substrate binding and understanding the forces driving the interaction. frontiersin.orgresearchgate.net For instance, ITC was used to support the findings from site-directed mutagenesis of AtIPMDH2. nih.govnih.gov The analysis of the inactive K232M mutant with ITC helped to confirm the critical role of the Lys-232 residue in the enzyme's reaction mechanism, demonstrating that while the mutant could still bind the substrate, it was unable to perform catalysis. nih.govnih.gov This technique is particularly powerful because it is performed in solution and does not require labeling of the enzyme or ligand, providing a direct measure of the binding event. nih.gov

Advanced Characterization Techniques in the Study of Diisopropyl L Malate

Spectroscopic Analysis for Stereochemical Assignment and Purity Assessment

Spectroscopic analysis is a cornerstone in the characterization of organic compounds. For a chiral ester like (-)-Diisopropyl-L-Malate, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed. These methods offer a non-destructive way to gain insight into the molecular framework and are crucial for verifying the success of a synthesis and the enantiomeric purity of the product.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the protons attached to it.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a distinct signal. The chemical shift (δ) of these signals is indicative of the electronic environment of the proton. For instance, protons closer to electronegative oxygen atoms, such as the methine proton on the chiral carbon bearing the hydroxyl group, will appear at a lower field (higher δ value). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which is crucial for piecing together the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. Carbonyl carbons of the ester groups are typically found significantly downfield (170-175 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the isopropyl groups and the malate (B86768) backbone appear at higher fields.

The following table presents typical, illustrative ¹H and ¹³C NMR data for this compound, which would be used to confirm its structure.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| C=O (Ester) | - | - | ~172 |

| C=O (Ester) | - | - | ~170 |

| CH-OH | ~4.5 | Doublet of doublets | ~68 |

| CH₂ | ~2.8 | Multiplet | ~38 |

| O-CH(CH₃)₂ | ~5.0 | Septet | ~69 |

| O-CH(CH₃)₂ | ~5.0 | Septet | ~69 |

| O-CH(C H₃)₂ | ~1.2 | Doublet | ~22 |

| O-CH(C H₃)₂ | ~1.2 | Doublet | ~22 |

| OH | Variable | Singlet | - |

Note: The data in this table is illustrative and represents expected values for this compound.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₈O₅, the expected molecular weight is approximately 218.25 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint.

Key fragmentation pathways for an ester like this compound would involve the cleavage of the ester bonds and the loss of the isopropyl groups. The identification of the molecular ion peak and the masses of the fragment ions allows for the confirmation of the compound's identity.

Below is a table of expected and significant ions in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 219 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 201 | [M-OH]⁺ or [M-H₂O+H]⁺ | Loss of a hydroxyl group or water. |

| 177 | [M-C₃H₅]⁺ | Loss of an allyl fragment from an isopropyl group. |

| 159 | [M-C₃H₇O]⁺ | Loss of an isopropoxy group. |

| 117 | [M-C₅H₁₁O₂]⁺ | Cleavage of one of the diisopropyl ester moieties. |

Note: The data in this table is illustrative and represents plausible fragmentation patterns for this compound.

By combining the structural insights from NMR with the molecular weight and fragmentation data from MS, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for further scientific applications.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methodologies for Enhanced Enantiocontrol

The synthesis of (-)-diisopropyl-L-malate with high enantiomeric purity is paramount for its successful application. While classical methods like the esterification of L-malic acid are well-established, the focus is shifting towards more sophisticated and efficient stereoselective strategies.

Enzymatic and biocatalytic methods are also gaining significant traction. Lipases, for instance, have been successfully employed in the kinetic resolution of racemic malate (B86768) esters, selectively producing one enantiomer. nih.gov The development of more robust and highly selective enzymes through directed evolution and protein engineering will undoubtedly lead to more efficient and greener synthetic routes to this compound and other chiral esters. These biocatalytic approaches often offer the advantages of mild reaction conditions, high enantioselectivity, and reduced environmental impact. rsc.org

Furthermore, the exploration of novel asymmetric catalytic systems continues to be a vibrant area of research. This includes the design of new chiral ligands for metal-catalyzed reactions and the development of organocatalysts that can mediate the enantioselective synthesis of malate esters with exceptional control. The goal is to develop catalytic systems that are not only highly efficient and selective but also economically viable for large-scale production.

Expanding Applications in Complex Chemical Synthesis and Medicinal Chemistry

The utility of this compound as a chiral building block is well-documented, most notably in the total synthesis of natural products like (-)-wikstromol. Current time information in Manila, PH.mdpi.com However, its full potential in the synthesis of other complex and medicinally relevant molecules is still being explored.

Future research will likely see the application of this compound in the synthesis of a broader range of bioactive compounds . Its inherent chirality and functional groups make it an ideal starting material for the construction of complex stereochemical architectures found in many pharmaceuticals and agrochemicals. researchgate.net Researchers are actively investigating its use in the synthesis of novel drug candidates targeting a variety of diseases. The stereochemistry of a drug is often critical to its efficacy and safety, and using enantiomerically pure starting materials like this compound can streamline the synthesis of single-enantiomer drugs. researchgate.net

The development of tandem or domino reactions starting from this compound is another exciting avenue. These reactions, where multiple chemical transformations occur in a single pot, can significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste. The unique structure of this compound offers multiple reaction sites that can be exploited in the design of elegant and efficient tandem reaction sequences.

Below is a table summarizing some of the key applications of this compound in the synthesis of bioactive molecules:

| Bioactive Molecule Class | Specific Example | Role of this compound |

| Lignans | (-)-Wikstromol | Chiral building block |

| Pharmaceuticals | Investigational Drug Candidates | Chiral precursor for stereospecific synthesis |

| Agrochemicals | Novel Pesticides/Herbicides | Chiral synthon for active ingredients |

Green Chemistry and Sustainable Production of Chiral Malate Esters

The principles of green chemistry are increasingly influencing the design of chemical syntheses. The sustainable production of chiral malate esters, including this compound, is a key focus of current and future research.

Biocatalysis , as mentioned earlier, is a cornerstone of green chemistry. The use of enzymes for the synthesis of chiral esters not only provides high selectivity but also operates under mild conditions, often in aqueous media, thereby reducing energy consumption and the use of volatile organic solvents. nih.govrsc.org

The following table provides a conceptual comparison of different synthetic routes to chiral malate esters based on green chemistry principles:

| Synthetic Route | Catalyst | Solvent | Key Advantages | Key Disadvantages |

| Traditional Esterification | Strong Acid (e.g., H₂SO₄) | Toluene (with azeotropic removal of water) | Well-established, relatively inexpensive | Use of corrosive acid, hazardous solvent, high energy consumption |

| Ionic Liquid Catalysis | Recyclable Ionic Liquid | Minimal or no solvent | Recyclable catalyst, potentially milder conditions | Higher initial cost of ionic liquid, potential toxicity concerns |

| Enzymatic Synthesis | Lipase (B570770) | Aqueous buffer or minimal organic solvent | High enantioselectivity, mild conditions, biodegradable catalyst | Enzyme stability and cost can be a factor, slower reaction rates |

Advanced Computational Modeling for Predictive Chiral System Design

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of chiral molecules and reactions. In the context of this compound, advanced computational modeling is poised to play a significant role in the design of new and improved synthetic methodologies.

Quantum mechanics (QM) calculations can be used to elucidate the mechanisms of stereoselective reactions and to predict the transition state energies that govern enantioselectivity. chemrxiv.org This fundamental understanding can guide the rational design of new catalysts and chiral auxiliaries with enhanced performance.

Molecular dynamics (MD) simulations are particularly useful for studying the dynamic behavior of molecules, such as the interaction between an enzyme and its substrate. nih.govescholarship.org For example, MD simulations can be used to understand how a lipase recognizes and selectively catalyzes the esterification of one enantiomer of malic acid, providing insights for protein engineering efforts to improve enzyme activity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the enantioselectivity of chiral catalysts and reactions based on the structural features of the reactants and catalysts. nih.gov While still a developing area, these predictive models have the potential to significantly accelerate the discovery of new and efficient asymmetric transformations by allowing for the in silico screening of large numbers of potential catalysts and reaction conditions. The integration of machine learning algorithms with large datasets of experimental results is expected to further enhance the predictive power of these models. rsc.org

The synergy between computational modeling and experimental work will be crucial for the future development of highly efficient and selective methods for the synthesis of this compound and for expanding its applications in the creation of complex chiral molecules.

Q & A

Q. What are the standard laboratory protocols for synthesizing (-)-Diisopropyl-L-Malate?

this compound is synthesized via acid-catalyzed esterification of (S)-malic acid with excess isopropanol. Sulfuric acid (H₂SO₄) is commonly used as the catalyst, and the reaction is typically conducted under reflux conditions (60–80°C) for 12–24 hours. Purification involves neutralization, solvent evaporation, and fractional distillation to isolate the esterified product . Researchers should monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation.

Q. How is this compound characterized to verify its chiral purity?

Chiral purity is assessed using polarimetry to measure specific optical rotation ([α]D). Complementary techniques include chiral high-performance liquid chromatography (HPLC) with a cellulose-based column and NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃). X-ray crystallography may also resolve absolute configuration if single crystals are obtainable .

Q. What role does this compound play in studying L-malate metabolism in cells?

As a cell-permeant analog of L-malate, it acts as a metabolic probe. Researchers use radiolabeled (e.g., ¹⁴C) or stable isotope (e.g., ¹³C) versions to track intracellular uptake, enzymatic conversion (e.g., via malate dehydrogenase), and compartmentalization (e.g., mitochondrial vs. cytosolic pools). Data interpretation requires coupling with mass spectrometry or scintillation counting .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity when using this compound in asymmetric catalysis?

Key factors include:

- Catalyst design : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity by coordinating to the ester’s hydroxyl and carbonyl groups .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor tighter transition states, increasing stereochemical control.

- Additives : Tetrabutylammonium iodide (TBAI) accelerates nucleophilic substitutions, while diisopropylethylamine (DIPEA) mitigates acid-induced racemization . Systematic optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .

Q. What strategies resolve contradictions in reported enantiomeric ratios (er) for reactions involving this compound?

Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or analytical techniques (e.g., HPLC detection limits). Researchers should:

- Validate er using multiple methods (e.g., chiral HPLC and Mosher ester analysis).

- Conduct kinetic studies to rule out post-reaction racemization.

- Compare results under standardized conditions (e.g., identical catalysts, solvents) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for esterification or nucleophilic substitution reactions. Molecular dynamics (MD) simulations assess solvent interactions and conformational flexibility. These models guide experimental design by identifying thermodynamically favorable pathways .

Methodological Considerations

Q. What ethical and reporting standards apply when publishing studies involving this compound?

- Data transparency : Raw NMR spectra, chromatograms, and crystallographic data must be archived in repositories like Cambridge Structural Database (CSD) or Zenodo .

- Reproducibility : Detailed experimental protocols (e.g., catalyst loading, temperature gradients) should align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of interest : Disclose funding sources or commercial affiliations related to synthesis or applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.